molecular formula C3H5N3O2 B101635 6-Azauracil CAS No. 18802-37-4

6-Azauracil

Cat. No.: B101635
CAS No.: 18802-37-4
M. Wt: 115.09 g/mol
InChI Key: ZVIOKRWHGOILAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azauracil typically involves the reaction of semicarbazide hydrochloride with appropriate α-keto acids. This reaction proceeds through the formation of semicarbazones, which are then cyclized to yield this compound . Another method involves the coupling of diazonium salts with cyanoacetylcyanamide, followed by cyclization of the resulting 2-arylhydrazono-2-cyanoacetylcyanamides .

Industrial Production Methods: Industrial production of this compound may involve scalable reactions using readily available reactants. The process typically includes the use of silylated 6-Azauracils treated with appropriate chloroethers to obtain non-nucleoside derivatives .

Chemical Reactions Analysis

Types of Reactions: 6-Azauracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Azauracil has been extensively used in scientific research due to its diverse biological activities:

Comparison with Similar Compounds

Uniqueness: 6-Azauracil is unique in its ability to inhibit both purine and pyrimidine biosynthesis, leading to significant alterations in nucleotide pool levels. This dual inhibition makes it a valuable tool in studying transcription elongation and nucleotide metabolism .

Properties

CAS No.

18802-37-4

Molecular Formula

C3H5N3O2

Molecular Weight

115.09 g/mol

IUPAC Name

1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C3H5N3O2/c7-2-1-4-6-3(8)5-2/h4H,1H2,(H2,5,6,7,8)

InChI Key

ZVIOKRWHGOILAU-UHFFFAOYSA-N

SMILES

C1=NNC(=O)NC1=O

Canonical SMILES

C1C(=O)NC(=O)NN1

melting_point

274.5 °C

461-89-2

Pictograms

Irritant

Synonyms

6-azauracil
azauracil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azauracil
Reactant of Route 2
6-Azauracil
Reactant of Route 3
6-Azauracil
Reactant of Route 4
Reactant of Route 4
6-Azauracil
Reactant of Route 5
Reactant of Route 5
6-Azauracil
Reactant of Route 6
6-Azauracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.